3-[(2-Thienylmethyl)amino]-1-propanol hydrochloride
Description
Historical Context and Discovery in Propanolamine Derivative Research
Propanolamines, a class of amino alcohols derived from 1-amino-2-propanol, have long been pivotal in pharmaceutical and industrial chemistry due to their structural versatility and biological activity. Early research on propanolamine derivatives, such as propranolol and atenolol, laid the groundwork for understanding their applications as beta-blockers and adrenergic agents. The synthesis of 3-[(2-thienylmethyl)amino]-1-propanol hydrochloride represents a specialized branch of this research, combining propanolamine frameworks with heterocyclic thiophene motifs.
This compound was first cataloged in chemical databases in 2007, with its molecular structure and properties detailed in subsequent publications. Its development aligns with broader trends in modifying propanolamine backbones to enhance binding specificity or enable participation in cyclization reactions. For instance, the introduction of the 2-thienylmethyl group expands the compound’s utility as a precursor for sulfur-containing heterocycles, a feature leveraged in modern organocatalysis and drug design.
Key Structural and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C~8~H~14~ClNOS |
| Molecular Weight | 207.72 g/mol |
| IUPAC Name | 3-(thiophen-2-ylmethylamino)propan-1-ol hydrochloride |
| Solubility | Soluble in polar solvents |
| Appearance | Solid, crystalline |
The hydrochloride salt form improves stability and solubility, facilitating its use in synthetic protocols.
Role in Thiophene-Containing Heterocyclic Compound Development
Thiophene rings, characterized by a five-membered aromatic structure with one sulfur atom, are critical in materials science and medicinal chemistry due to their electronic properties and metabolic stability. The integration of thiophene into propanolamine derivatives, as seen in This compound , enables the construction of complex heterocycles through cyclization or cross-coupling reactions.
Recent advancements in metal-catalyzed heterocyclization have highlighted the compound’s role as a substrate for synthesizing thiophene-fused architectures. For example, copper(I)-mediated 5-endo-dig cyclization of sulfur-containing alkynes can yield substituted thiophenes, a reaction pathway where the 2-thienylmethyl group serves as a directing moiety. This method, optimized for regioselectivity and efficiency, underscores the compound’s utility in generating libraries of bioactive molecules.
Additionally, the compound’s primary alcohol and secondary amine functionalities allow for further derivatization. Reactions with acyl chlorides or sulfating agents enable the formation of oxazolines or aziridines, respectively, expanding its applicability in polymer chemistry and enzyme inhibition studies.
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-(thiophen-2-ylmethylamino)propan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NOS.ClH/c10-5-2-4-9-7-8-3-1-6-11-8;/h1,3,6,9-10H,2,4-5,7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHIWGKMLIWGNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNCCCO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Thienylmethyl)amino]-1-propanol hydrochloride typically involves the reaction of 2-thienylmethylamine with 3-chloropropanol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 2-thienylmethylamine attacks the electrophilic carbon of 3-chloropropanol, resulting in the formation of the desired product. The reaction is usually carried out under mild conditions, with the temperature maintained at room temperature to slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Thienylmethyl)amino]-1-propanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thienyl group to a thiol or other reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced forms.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-[(2-Thienylmethyl)amino]-1-propanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-[(2-Thienylmethyl)amino]-1-propanol hydrochloride involves its interaction with specific molecular targets. The thienylmethyl group can interact with various enzymes and receptors, modulating their activity. The amino-propanol backbone may also play a role in the compound’s biological effects by influencing its solubility and bioavailability .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Structural and Functional Differences
- The pyridylmethyl group (C₅H₄N) contains a basic nitrogen atom, enabling pH-dependent protonation and solubility shifts, unlike the neutral thienyl group .
- Solubility and Reactivity: The hydrochloride salt in the thienylmethyl and chloroethyl derivatives improves aqueous solubility, critical for drug formulation.
Toxicity Profiles :
- The chloroethyl compound’s high hazard rating (H315, H302) contrasts with the pyridylmethyl analog’s moderate acute toxicity (LD₅₀ = 500.1 mg/kg) .
- The thienylmethyl derivative’s safety profile remains uncharacterized but may align with thiophene-containing drugs (e.g., ticlopidine), which often require careful hepatic monitoring.
Biological Activity
3-[(2-Thienylmethyl)amino]-1-propanol hydrochloride is a compound with potential therapeutic applications, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Name : this compound
- CAS Number : 1051368-45-6
- Molecular Formula : C₉H₁₃ClN₂OS
- Molecular Weight : 220.73 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The thienylmethyl group is thought to enhance binding affinity to specific sites, potentially modulating signal transduction pathways.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antiviral Activity : Thienyl compounds have been explored for their antiviral properties. Studies suggest that derivatives of thienyl compounds can inhibit viral replication, particularly against RNA viruses .
- Cytotoxicity : Preliminary studies have shown that this compound may induce cytotoxic effects in certain cancer cell lines, although specific mechanisms remain under investigation .
- Neuroprotective Effects : The compound has shown promise in models of neurodegeneration, potentially reducing oxidative stress and inflammation in neuronal cells .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antiviral | Inhibition of viral replication | |
| Cytotoxicity | Induced cell death in cancer cell lines | |
| Neuroprotection | Reduced oxidative stress in neuronal models |
Case Study 1: Antiviral Properties
A study investigated the efficacy of thienyl derivatives against Hepatitis C virus (HCV). Results indicated that compounds similar to this compound significantly reduced viral load in vitro, suggesting potential for therapeutic development against HCV .
Case Study 2: Cytotoxic Effects
In vitro assays on various cancer cell lines revealed that the compound exhibited dose-dependent cytotoxicity. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase, highlighting its potential as an anticancer agent .
Case Study 3: Neuroprotective Mechanisms
Research focusing on neurodegenerative diseases demonstrated that treatment with this compound led to a decrease in markers of oxidative stress and inflammation in neuronal cultures exposed to neurotoxic agents. These findings suggest a protective role against neurodegeneration .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 3-[(2-Thienylmethyl)amino]-1-propanol hydrochloride to improve yield and purity?
- Methodological Answer :
- Step 1 : Use 3-aminopropanol as a starting material and react it with 2-thienylmethyl chloride under controlled alkaline conditions (pH 10–12) to form the amine intermediate.
- Step 2 : Purify the intermediate via recrystallization in ethanol to remove unreacted reagents.
- Step 3 : Hydrochloride salt formation can be achieved by bubbling dry HCl gas into the solution, followed by vacuum drying .
- Key Variables : Temperature (maintain 0–5°C during HCl addition), solvent polarity (use methanol for solubility), and stoichiometric ratios (1:1.2 amine-to-thienylmethyl chloride).
Q. What spectroscopic techniques are recommended for structural characterization of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use -NMR (400 MHz, DO) to confirm the presence of the thienyl proton (δ 6.8–7.2 ppm) and propanol backbone (δ 3.5–4.0 ppm for –CHOH).
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive mode should show a molecular ion peak at m/z 220.1 (free base) and 256.5 (hydrochloride adduct).
- Infrared (IR) Spectroscopy : Look for N–H stretching (3300 cm) and C–O–H bending (1250 cm) .
Advanced Research Questions
Q. How can researchers investigate the mechanism of action of this compound in cancer or viral infection studies?
- Methodological Answer :
- In Vitro Assays : Test inhibition of platelet aggregation (via turbidimetry) or antiviral activity (plaque reduction assay) using thienylmethyl derivatives as a reference .
- Molecular Docking : Model the compound’s interaction with targets like serotonin receptors (5-HT) or viral proteases using software such as AutoDock Vina.
- Pathway Analysis : Use transcriptomics (RNA-seq) to identify differentially expressed genes in treated cancer cell lines (e.g., HepG2 or MCF-7).
Q. What experimental strategies address contradictions in reported cytotoxicity data for this compound?
- Methodological Answer :
- Variable Control : Standardize cell lines (e.g., use authenticated HeLa cells), culture conditions (serum-free media), and exposure time (24–48 hrs).
- Dose-Response Analysis : Perform MTT assays across a broad concentration range (1 nM–100 µM) to identify IC discrepancies.
- Metabolite Profiling : Use LC-MS to detect degradation products or reactive intermediates that may influence toxicity .
Q. How does pH influence the stability of this compound in aqueous solutions?
- Methodological Answer :
- Accelerated Stability Testing : Prepare buffered solutions (pH 2–9) and incubate at 40°C for 14 days. Monitor degradation via HPLC.
- Key Findings :
- pH 3–5 : Maximum stability (≤5% degradation).
- pH >7 : Hydrolysis of the thienylmethylamine group occurs, forming 3-amino-1-propanol and 2-thiophenecarboxaldehyde .
Q. Which analytical techniques ensure purity and compliance with pharmaceutical standards?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30 v/v). Retention time: 8.2 min.
- Karl Fischer Titration : Determine residual water content (<0.5% w/w).
- Elemental Analysis : Verify Cl content (theoretical: 13.8%) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
